3-Methylpyridine

Catalog No.
S568439
CAS No.
108-99-6
M.F
C6H7N
C6H7N
(C5H4N)CH3
M. Wt
93.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylpyridine

CAS Number

108-99-6

Product Name

3-Methylpyridine

IUPAC Name

3-methylpyridine

Molecular Formula

C6H7N
C6H7N
(C5H4N)CH3

Molecular Weight

93.13 g/mol

InChI

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3

InChI Key

ITQTTZVARXURQS-UHFFFAOYSA-N

SMILES

CC1=CN=CC=C1

solubility

Very soluble (NTP, 1992)
Miscible with water at 20 °C
Miscible with alcohol, ether
Very soluble in acetone; soluble in carbon tetrachloride
Solubility in water: miscible

Synonyms

3-Methylpyridine; NSC 18251; m-Methylpyridine; m-Picoline; β-Methylpyridine; β-Picoline;

Canonical SMILES

CC1=CN=CC=C1

The exact mass of the compound 3-Methylpyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)1000000 mg/l (at 25 °c)10.74 mmiscible with water at 20 °cmiscible with alcohol, ethervery soluble in acetone; soluble in carbon tetrachloridesolubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18251. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. It belongs to the ontological category of methylpyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methylpyridine (also known as β-picoline) is a weakly basic (pKa ~5.68) heterocyclic organic liquid procured primarily as an essential structural precursor in the pharmaceutical and agrochemical industries [1]. Unlike generic aromatic solvents, its primary industrial value is derived from the specific meta-substitution of its methyl group, which makes it the obligate starting material for the commercial synthesis of niacin (Vitamin B3) and nicotinamide via catalytic ammoxidation[1]. Featuring a boiling point of 144 °C and complete miscibility in both water and organic solvents, 3-methylpyridine also functions as a specialized Lewis base and coordination ligand in advanced electrolyte formulations where precise steric profiles are required to maintain metal-center stability [2].

Substituting 3-methylpyridine with its closely related commercial isomers, 2-methylpyridine or 4-methylpyridine, fundamentally alters downstream reaction products and coordination behavior, making generic substitution impossible. In industrial oxidation workflows, the position of the methyl group strictly dictates the resulting carboxylic acid; 4-methylpyridine yields isonicotinic acid, while 3-methylpyridine uniquely yields nicotinic acid (niacin) [1]. Furthermore, in coordination chemistry and electrolyte formulation, the ortho-methyl group of 2-methylpyridine introduces severe steric hindrance that blocks effective metal-center binding, a limitation avoided by the less sterically hindered 3-methylpyridine [2]. Consequently, structural isomers cannot serve as drop-in replacements for either targeted active pharmaceutical ingredient (API) synthesis or catalytic additive applications.

Regiospecific Oxidation to Niacin Precursors

In vapor-phase ammoxidation over V2O5-TiO2 catalysts, 3-methylpyridine is converted to nicotinonitrile (the direct precursor to niacin) with yields reaching 93–95% at high conversion rates[1]. In contrast, substituting 4-methylpyridine or 2-methylpyridine under identical oxidative conditions strictly yields isonicotinonitrile or picolinonitrile, respectively, failing to produce the required Vitamin B3 core[2]. The meta-position of the methyl group is structurally obligate for producing the 3-pyridinecarboxylic acid framework.

Evidence DimensionTarget Nitrile Yield via Ammoxidation
Target Compound Data3-Methylpyridine: 93–95% yield of nicotinonitrile
Comparator Or Baseline4-Methylpyridine / 2-methylpyridine: 0% nicotinonitrile (yields isonicotinonitrile / picolinonitrile instead)
Quantified DifferenceAbsolute divergence in product identity based on isomer substitution
ConditionsVapor-phase ammoxidation over V2O5-TiO2 catalysts at 380 °C

Procurement for Vitamin B3 or related pharmaceutical synthesis strictly requires the 3-methyl isomer to achieve the correct API structural core.

Coordination Stability in Electrolyte Formulations

When utilized as a Lewis base additive for copper(II/I) redox couples in dye-sensitized solar cells, 3-methylpyridine demonstrates strong coordination with a stability constant of 342.7 M^-1, beneficially shifting the redox potential by ~50 mV [1]. Conversely, 2-methylpyridine fails to coordinate effectively due to the steric clash of the ortho-methyl group, resulting in an unchanged charge transfer resistance (RCT ~0.02 Ω cm2) and minimal redox shift [1].

Evidence DimensionCoordination Stability Constant (K) with Cu(II) complexes
Target Compound Data3-Methylpyridine: 342.7 M^-1
Comparator Or Baseline2-Methylpyridine: Minimal coordination (sterically hindered)
Quantified DifferenceOrder-of-magnitude higher stability constant for the 3-substituted isomer
ConditionsElectrolyte formulation with[Cu(dmp)2]2+/+ redox couple

For applications requiring metal-center coordination, 3-methylpyridine provides necessary binding affinity without the steric blocking inherent to 2-substituted pyridines.

Electrochemical Oxidation Efficiency

In the electrochemical synthesis of pyridinecarboxylic acids, 3-methylpyridine can be oxidized to nicotinic acid with a current efficiency approaching 60% in optimized aqueous mediums [1]. In direct contrast, the electrolytic oxidation of 2-methylpyridine and 4-methylpyridine in alkaline or neutral baths yields extremely poor results, typically around 10% yield[1].

Evidence DimensionElectrolytic Oxidation Current Efficiency / Yield
Target Compound Data3-Methylpyridine: ~60% current efficiency
Comparator Or Baseline2-Methylpyridine and 4-Methylpyridine: ~10% yield
Quantified DifferenceApproximately 6-fold higher efficiency/yield for the 3-methyl isomer
ConditionsElectrochemical oxidation in aqueous/carboxylic acid mediums vs alkaline/neutral baths

Process engineers developing electrochemical routes to pyridine derivatives will achieve commercially viable yields predominantly with the 3-methyl isomer.

Isotopic Stability of the Alkyl Group

During palladium-catalyzed H-D exchange in D2O, the methyl group of 3-methylpyridine remains completely inert to deuteration, with exchange occurring exclusively at the ring positions[1]. In contrast, the methyl group of 4-methylpyridine undergoes rapid H-D exchange alongside the ring positions due to electronic stabilization effects at the 2, 4, and 6 positions [1].

Evidence DimensionMethyl Group Deuteration Susceptibility
Target Compound Data3-Methylpyridine: No H-D exchange at the methyl group
Comparator Or Baseline4-Methylpyridine: Significant H-D exchange at the methyl group
Quantified DifferenceComplete suppression of alkyl C-H activation in the 3-isomer
ConditionsColloidal Pd/PVP catalyst in D2O at ambient temperature

When utilized as a solvent or substrate in catalytic environments, 3-methylpyridine offers superior stability against unwanted alkyl-group activation.

Industrial Synthesis of Niacin (Vitamin B3)

Directly relies on the regiospecific ammoxidation of 3-methylpyridine to nicotinonitrile, as alternative isomers yield incorrect carboxylic acid frameworks [1].

Electrolyte Additives for Photovoltaics

Leverages the low steric hindrance of 3-methylpyridine for optimal coordination with Cu(II) redox couples in DSSCs, outperforming the sterically blocked 2-methylpyridine [2].

Electrochemical API Manufacturing

Utilizes the high current efficiency of 3-methylpyridine in electrolytic oxidation processes for the green synthesis of pharmaceutical intermediates, avoiding the low yields seen with other picolines [3].

Stable Ligands in Transition Metal Catalysis

Takes advantage of the inertness of the 3-methyl group to C-H activation, preventing unwanted side reactions during catalytic cycles that commonly affect 4-methylpyridine [4].

Physical Description

Beta-picoline is a colorless liquid with a sweetish odor. (NTP, 1992)
Liquid
Colorless liquid with a sweet, but not unpleasant odor; [Merck Index]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Exact Mass

93.057849228 g/mol

Monoisotopic Mass

93.057849228 g/mol

Boiling Point

290 to 291 °F at 760 mmHg (NTP, 1992)
144.1 °C
143-144 °C

Flash Point

97 °F (NTP, 1992)
38 °C
37 °C (99 °F) (Closed cup)
38 °C c.c.

Heavy Atom Count

7

Vapor Density

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 3.2

Density

0.957 (USCG, 1999) - Less dense than water; will float
0.9566 at 20 °C/4 °C
Relative density (water = 1): 0.96

LogP

1.2
1.2 (LogP)
log Kow = 1.20
1.20

Odor

Sweetish, not unpleasant odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

-0.9 °F (NTP, 1992)
-18.1 °C
-18 °C

UNII

B083J4KF7F

GHS Hazard Statements

Aggregated GHS information provided by 1904 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 1904 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 1868 of 1904 companies with hazard statement code(s):;
H226 (89.4%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311+H331 (71.04%): Toxic in contact with skin or if inhaled. [Danger Acute toxicity, dermal;
acute toxicity, inhalation];
H311 (98.45%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (85.49%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (87.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (10.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (87.53%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (11.88%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (21.95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.05 [mmHg]
6.05 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.6

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

108-99-6

Absorption Distribution and Excretion

The % uptake of 3-methylpyridine by rats increased with dosage; elimination occurred in 2 phases, the duration of which also was dose dependent. Addition of a methyl group to pyridine greatly increased the rate of uptake into liver, kidney & brain or rats.

Metabolism Metabolites

Intraperitoneal admin to guinea pigs, rabbits, mice, & ferrets resulted in urinary excretioN of the N-oxide (approx 10% in rats, 40% in mice & guinea pigs).
Urinary excretioN of pyridine n-oxide was incr iN mice pretreated with phenobarbitone, compared to controls. 3-Methylcholanthrene had no appreciable effect.
N-Oxidation is a minor route for 3-methylpyridine biotransformation with 6.6, 4.2, & 0.7% biotransformation of the dose, respectively, being excreted in the urine of mice, rats & guinea pigs receiving ip doses of the chemical.

Wikipedia

3-Methylpyridine
2-Chlorobenzoic_acid

Biological Half Life

The position of the methyl group drastically influenced the pharmacokinetics of the methylpyridines, with 3-methylpyridine exhibiting the longest biological halflife.

Use Classification

Food additives -> Flavoring Agents

Methods of Manufacturing

In a vapor-phase reaction over a nickel- containing catalyst in the presence of hydrogen, 2-methylglutaronitrile gives 3-methylpiperidine, which then undergoes dehydrogenation over palladium - alumina to give 3-methylpyridine.
From cyclohexylamine plus ammonia and zinc chloride, also from coal tar and bone oil.
Acetaldehyde + formaldehyde + ammonia (Reilly synthesis; coproduced with pyridine/alpha-picoline/gamma-picoline)
Acrolein + ammonia (Daicel process; coproduced with pyridine)

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Miscellaneous Manufacturing
All Other Basic Organic Chemical Manufacturing
Pyridine, 3-methyl-: ACTIVE
Pyridine bases are a constituent of tars. They were isolated from coal tar or coal gas before synthetic manufacturing processes became established. The amounts contained in coal tar and coal gas are small, and the pyridine bases isolated from them are a mixture of many components. Thus, with a few exceptions, isolation of pure pyridine bases was expensive. Today, almost all pyridine bases are produced by synthesis. /Pridine bases/

Analytic Laboratory Methods

A gas chromatographic method using a flame ionization detector and a recorder with no detection limit reported.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic. Storage class (TRGS 510): Flammable liquids.

Interactions

The three IQ (2-amino-3-methylimidazo(4,5-f) quinoline) compounds IQ, MeIQx (2-amino-3,4-dimethyl (4,5-f) quinoxaline) and MeIQ (2-amino-3,4-dimethylimidazo(4,5-f)quinoline) have been found in boiled pork juice. To determine which Maillard reaction products are important in the formation of IQ-type mutagens in boiled pork juice, six Maillard reaction products were separately added to the porkjuice before reflux boiling and then the mutagenicity of each sample was examined with Salmonella typhimurium TA98 in the presence of S9 mix. The addition of four Maillard reaction products enhanced the mutagenicity of pork juice 1.2-2.9-fold after reflux boiling. The highest level of enhancement was observed with tetrahydrothiophene, followed by 2,3-dimethylpyrazine, 3-methylpyridine and 2-methylpyridine. However, the addition of 2-acetylpyrrole and imidazole greatly inhibited the mutagenicity of pork juice.
3-Methylpyridine partially relieved the ataxia induced by tri-o-cresyl phosphate in hens.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021

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